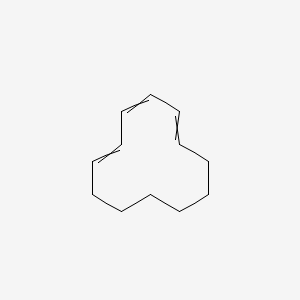







|
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:7][CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:1.2.3.4.5.6.7.8.9.10|
|


|
Name
|
tris-(dibenzyl sulfide)-tris-chloro-rhodium
|
|
Quantity
|
75 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 170° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The autoclave is repeatedly purged with a 1:1 gas mixture of carbon monoxide and hydrogen with which a pressure of up to 100 bars
|
|
Type
|
TEMPERATURE
|
|
Details
|
The autoclave is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
the pressure is increased to 200 bars
|
|
Type
|
CUSTOM
|
|
Details
|
is reduced to 110° C.
|
|
Type
|
WAIT
|
|
Details
|
a solution of 500 g of cyclododeca-1,5,9-triene in 1,000 g of toluene is pumped into the autoclave over a period of 3 hours
|
|
Duration
|
3 h
|
|
Type
|
WAIT
|
|
Details
|
After another 90 minutes
|
|
Duration
|
90 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled
|
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction solution is filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off at 1,600 Pa
|
|
Type
|
DISTILLATION
|
|
Details
|
The reaction product is distilled in a thin layer evaporator at 13 Pa and at a jacket temperature of around 220° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The composition of the distillate is determined by gas chromatography (column: 1 m Carbowax 6000 on Teflon; heating rate: 15° C./min; 130° to 260° C.)
|
|
Type
|
ADDITION
|
|
Details
|
The sample is diluted with tetrahydrofuran
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |